molecular formula C7H3BrF2N2 B8190976 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine

2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine

Cat. No.: B8190976
M. Wt: 233.01 g/mol
InChI Key: WYYYJVACMZNYAF-UHFFFAOYSA-N
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Description

2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the condensation of 2-aminopyridine with aldehydes or alkenes, followed by halogenation reactions to introduce the bromine and fluorine atoms .

Industrial Production Methods: Industrial production methods often employ metal-free direct synthesis protocols to minimize environmental impact. These methods include the use of microwave irradiation and eco-friendly solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and pharmaceutical development .

Biological Activity

Overview

2-Bromo-6,7-difluoro-imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for various applications in organic synthesis and pharmaceutical chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity , particularly against influenza viruses. In a mouse model, the compound demonstrated a significant reduction in viral load and improved survival rates when administered orally. The compound's mechanism involves direct inhibition of viral replication, showcasing its potential as an antiviral agent .

Antitumor Effects

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The observed IC50 values indicate potent inhibitory effects on cancer cell growth while sparing non-cancerous cells, suggesting a favorable therapeutic window .

Cell Line IC50 (μM) Selectivity
MDA-MB-231 (TNBC)0.126High
MCF10A (Non-cancer)2.4Low

The mechanism of action for this compound involves its interaction with specific molecular targets. It is believed to bind to key enzymes or receptors that play crucial roles in cellular signaling pathways, thereby modulating their activity . For instance, it may inhibit kinases involved in tumor growth or viral replication.

Case Study: Antiviral Efficacy

In a study assessing the antiviral efficacy of this compound against influenza A virus strains, the compound exhibited a dose-dependent reduction in viral titers in infected mice. The results highlighted an approximate two-log reduction in viral load within the lungs post-treatment .

Case Study: Antitumor Activity in TNBC

Another significant study focused on the compound's effects on TNBC cells. The findings revealed that treatment with this compound resulted in a notable decrease in tumor metastasis and cell proliferation. The compound was found to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell invasion and metastasis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with similar compounds:

Compound Biological Activity Unique Features
2-Methylimidazo[1,2-a]pyridineAntiviralLacks halogen substitutions
2-Bromo-imidazo[1,2-a]pyridineAnticancerSimilar structure but different halogenation
Pyrrolo[1,2-a]pyrazinesAntitumorDifferent scaffold but similar applications

Properties

IUPAC Name

2-bromo-6,7-difluoroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-6-3-12-2-5(10)4(9)1-7(12)11-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYYJVACMZNYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN2C1=NC(=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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